molecular formula C4H5BrO2 B1584337 Methyl 2-bromoacrylate CAS No. 4519-46-4

Methyl 2-bromoacrylate

Cat. No.: B1584337
CAS No.: 4519-46-4
M. Wt: 164.99 g/mol
InChI Key: HVJXPDPGPORYKY-UHFFFAOYSA-N
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Description

Methyl 2-bromoacrylate is a chemical compound with the molecular formula C4H5BrO2 . It is also known by other names such as 2-Bromoacrylate de méthyle, 2-Propenoic acid, 2-bromo-, methyl ester, and Methyl α-bromoacrylate . It has an average mass of 164.985 Da and a monoisotopic mass of 163.947281 Da .


Synthesis Analysis

This compound may be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . It can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . More details about its synthesis can be found in the literature .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 11 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 ester . More details about its structure can be found in the literature .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . It can also undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 139.7±13.0 °C at 760 mmHg, and a vapour pressure of 6.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.7±3.0 kJ/mol and a flash point of 38.3±19.8 °C . Its index of refraction is 1.471 .

Scientific Research Applications

Polymerization and Material Synthesis

Methyl 2-bromoacrylate plays a significant role in polymerization processes. Nguyen et al. (2012) and Levere et al. (2012) discussed the Cu(0)-catalyzed polymerization of methyl acrylate, where this compound (MBP) was used as an initiator. This process highlights the potential of this compound in creating polymers with specific structural and kinetic properties (Nguyen et al., 2012), (Levere et al., 2012). Moreno et al. (2018) described the use of this compound in synthesizing macromonomers and telechelics with specific functional groups, further demonstrating its utility in complex polymer architecture formation (Moreno et al., 2018).

Synthesis of Chemical Compounds

This compound is instrumental in the synthesis of various chemical compounds. Nakata et al. (2013) explored its role in the stereoselective synthesis of (E)-α-bromoacrylates, emphasizing its importance in creating specific chemical structures with potential applications in various fields (Nakata et al., 2013). Sheng et al. (2012) demonstrated its use in synthesizing methyl 3-substituted-isoxazole-5-carboxylates, indicating its versatility in organic synthesis (Sheng et al., 2012).

Functionalization and Modification of Polymers

This compound is also significant in the functionalization of polymers. Anastasaki et al. (2017) discussed the modification of bromine-terminated poly(methyl acrylate) derivatives, where this compound played a role in introducing specific functionalities to polymer end groups (Anastasaki et al., 2017).

Environmental and Energy Applications

In the environmental and energy sectors, the role of this compound is emerging. For instance, Wu et al. (2016) investigated the removal of methyl acrylate, a compound related to this compound, by a biotrickling filter, indicating its potential in waste gas treatment (Wu et al., 2016). Bilici et al. (2010) explored the use of polyacrylic acid cryogels in oscillatory bromate reactions, hinting at applications in generating mechanical energy from chemical reactions (Bilici et al., 2010).

Safety and Hazards

Methyl 2-bromoacrylate is considered hazardous. It is combustible and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing mist/gas/vapours, and using personal protective equipment .

Properties

IUPAC Name

methyl 2-bromoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-3(5)4(6)7-2/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJXPDPGPORYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282086
Record name Methyl 2-bromoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4519-46-4
Record name 4519-46-4
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Record name Methyl 2-bromoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromoacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the reactivity of methyl 2-bromoacrylate with thioketones?

A1: this compound exhibits interesting reactivity with thioketones like 2-[(phenylthio)methylene]tetralin-1-thione. Instead of a typical Diels-Alder cycloaddition, the reaction proceeds with the elimination of sulfenyl bromide (PhSBr). This unusual reactivity affords the direct formation of 2H-thiopyran derivatives, bypassing the need for separate elimination steps. []

Q2: Can this compound be used in Michael additions?

A2: Yes, this compound can act as a Michael acceptor. For example, it reacts with the nucleophilic carbon of 5-nitro-2,2-pentamethylene-1,3-dioxane in a Michael addition. This reaction is a key step in the synthesis of (±)-branched-chain azaisonucleosides. []

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